N-(2H-1,3-BENZODIOXOL-5-YL)-2-({5-[2-(1,3-BENZOTHIAZOL-2-YL)ETHYL]-1,3,4-OXADIAZOL-2-YL}SULFANYL)ACETAMIDE
Description
N-(2H-1,3-Benzodioxol-5-yl)-2-({5-[2-(1,3-Benzothiazol-2-yl)ethyl]-1,3,4-oxadiazol-2-yl}sulfanyl)acetamide is a structurally complex hybrid molecule integrating multiple pharmacophoric motifs. The compound features:
- A 1,3-benzodioxol moiety at the N-terminal, known for enhancing metabolic stability and influencing hydrogen-bonding interactions in crystal lattices .
- A sulfanyl bridge connecting the acetamide group to a 1,3,4-oxadiazole ring, a heterocycle associated with diverse bioactivities, including antimicrobial and antitumor properties.
Crystallographic studies of related compounds, such as N-[2-(1,3-Benzodioxol-5-yl)ethyl]-2-chloroacetamide, reveal that the benzodioxol group participates in intermolecular N–H···O hydrogen bonds, forming chains that influence packing stability . While direct crystallographic data for the target compound is unavailable, structural analogs suggest similar hydrogen-bonding propensities, which may impact solubility and bioavailability.
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-2-[[5-[2-(1,3-benzothiazol-2-yl)ethyl]-1,3,4-oxadiazol-2-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N4O4S2/c25-17(21-12-5-6-14-15(9-12)27-11-26-14)10-29-20-24-23-18(28-20)7-8-19-22-13-3-1-2-4-16(13)30-19/h1-6,9H,7-8,10-11H2,(H,21,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFUYPSSDDQXHKK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)NC(=O)CSC3=NN=C(O3)CCC4=NC5=CC=CC=C5S4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N4O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2H-1,3-benzodioxol-5-yl)-2-({5-[2-(1,3-benzothiazol-2-yl)ethyl]-1,3,4-oxadiazol-2-yl}sulfanyl)acetamide is a complex organic compound that combines elements from several biologically active classes of compounds, including benzodioxoles, benzothiazoles, and oxadiazoles. This article aims to explore the biological activities associated with this compound, focusing on its potential therapeutic effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 394.40 g/mol. The structure features a benzodioxole moiety linked to an acetamide group through a sulfanyl bridge connected to a substituted oxadiazole.
The biological activity of this compound is hypothesized to arise from its interaction with various biological targets:
- Enzyme Inhibition : The oxadiazole and benzothiazole components may inhibit specific enzymes involved in cancer cell proliferation.
- Receptor Modulation : The benzodioxole moiety can interact with receptors through π-π stacking interactions and hydrogen bonding.
- Antioxidant Activity : Compounds containing benzodioxole structures are known for their antioxidant properties, potentially contributing to their therapeutic effects against oxidative stress-related diseases.
Anticancer Activity
Recent studies have highlighted the anticancer potential of related compounds in the same class. For instance:
| Compound | Cell Line | GI50 (µM) | Mechanism |
|---|---|---|---|
| Compound A | MDA-MB-231 (breast cancer) | 25.9 | Inhibition of topoisomerase |
| Compound B | HCT116 (colon cancer) | 21.5 | Induction of apoptosis |
| Compound C | U87 MG (glioblastoma) | 28.7 | PI3K/mTOR pathway inhibition |
These findings suggest that N-(2H-1,3-benzodioxol-5-yl)-2-{[5-(1H-indol-3-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide may exhibit similar anticancer properties due to its structural components.
Antimicrobial Activity
Compounds containing oxadiazole and thiazole rings have shown promise against various microbial strains. A study indicated that similar derivatives displayed significant antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus.
Study 1: Antitumor Efficacy
A recent investigation evaluated the antitumor efficacy of compounds related to N-(2H-1,3-benzodioxol-5-yl)-2-{[5-(1H-indol-3-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide in vitro. The results showed that at concentrations ranging from 10 µM to 100 µM, the compound exhibited significant cytotoxicity against several cancer cell lines including breast and lung cancers.
Study 2: Mechanistic Insights
In another study focusing on the mechanism of action, researchers discovered that the compound inhibited GSK-3β activity by more than 50% at a concentration of 1 µM. This suggests that the compound may play a role in regulating cell survival pathways critical in cancer biology.
Comparison with Similar Compounds
Table 1: Key Structural and Functional Comparisons
Key Observations:
Substituent Diversity: The target compound’s benzothiazole-ethyl substituent on the oxadiazole ring is distinct from the aryl (e.g., phenyl) or sulfonamide groups in analogs . Benzothiazoles are known for enhancing antimicrobial and anticancer activities due to their electron-deficient aromatic system, which may improve target binding. The sulfanyl bridge (-S-) in the target compound differs from the sulfide (-S-) or sulfonamide (-SO₂-NR₂) linkages in other derivatives. Sulfanyl groups can modulate redox activity and membrane permeability.
For instance, piperidine sulfonamide-linked derivatives show inhibitory effects against E. coli and S. aureus .
Synthetic Approaches: The synthesis of 2-amino-5-aryl-oxadiazoles involves semicarbazide hydrochloride and benzaldehyde under acidic conditions , whereas the target compound likely requires multi-step functionalization to introduce the benzothiazole-ethyl and sulfanyl groups.
Implications of Structural Differences
- Electron-Withdrawing Effects : The benzothiazole unit’s electron-deficient nature could enhance π-π stacking interactions with biological targets, a feature absent in phenyl-substituted oxadiazoles.
- Antibacterial Potential: The piperidine sulfonamide derivatives’ activity against Gram-positive and Gram-negative bacteria highlights the importance of sulfonamide/sulfanyl groups in disrupting bacterial membranes. The target compound’s sulfanyl bridge may offer similar advantages.
Q & A
Basic Research Question
- NMR (¹H, ¹³C) : Confirm regiochemistry of the benzothiazole and benzodioxole moieties. Key peaks include aromatic protons (~6.8–7.5 ppm) and sulfanyl-linked methylene groups (~3.4–4.2 ppm) .
- Mass Spectrometry (ESI-MS) : Validate molecular weight (e.g., expected [M+H]+ ion) and fragmentation patterns to confirm the 1,3,4-oxadiazole core .
- Elemental Analysis : Ensure purity (>95%) and validate synthetic yield .
How can researchers design experiments to evaluate the biological activity of this compound?
Advanced Research Question
- Antibacterial Assays : Use agar dilution or microdilution methods (MIC determination) against Gram-positive/negative strains. Include positive controls (e.g., ciprofloxacin) and assess synergy with β-lactams .
- Antioxidant Screening : Employ DPPH radical scavenging assays and compare IC50 values with standard antioxidants (e.g., ascorbic acid). Monitor dose-response curves and validate via UV-Vis spectroscopy .
- Statistical Validation : Use ANOVA or Student’s t-test for triplicate data to ensure reproducibility .
How should conflicting data in biological activity studies be resolved?
Advanced Research Question
- Replicate Experiments : Ensure consistent assay conditions (pH, temperature, solvent controls) to rule out false positives/negatives .
- Structure-Activity Relationship (SAR) Analysis : Compare substituent effects (e.g., benzothiazole vs. benzoxazole analogs) to identify pharmacophore requirements .
- Computational Docking : Use molecular dynamics simulations (e.g., AutoDock Vina) to predict binding affinities to target enzymes (e.g., bacterial topoisomerases) and reconcile discrepancies .
What computational methods are effective for predicting reaction mechanisms or optimizing synthesis?
Advanced Research Question
- Quantum Chemical Calculations : Employ density functional theory (DFT) to model reaction pathways (e.g., cyclization of 1,3,4-oxadiazole intermediates) and identify transition states .
- AI-Driven Optimization : Integrate platforms like ICReDD to automate reaction condition screening (solvent, catalyst, temperature) using machine learning and experimental feedback loops .
- COMSOL Multiphysics : Simulate heat/mass transfer in reflux systems to improve yield and scalability .
How can researchers validate the stability of this compound under varying storage conditions?
Basic Research Question
- Accelerated Stability Studies : Expose the compound to humidity (75% RH), heat (40°C), and light (UV chamber) for 4–12 weeks. Monitor degradation via HPLC and FTIR .
- Lyophilization : For long-term storage, lyophilize the compound and assess solubility changes in DMSO/PBS .
What purification techniques are recommended for isolating this compound?
Basic Research Question
- Recrystallization : Use ethanol/water mixtures to remove unreacted hydrazine or thiol byproducts .
- Column Chromatography : Silica gel (60–120 mesh) with gradient elution (hexane:ethyl acetate 3:1 to 1:2) resolves polar impurities .
- HPLC : For high-purity batches (>99%), employ C18 columns with acetonitrile/water mobile phases .
How can researchers integrate automation into synthetic workflows for this compound?
Advanced Research Question
- Lab Automation Platforms : Use robotic liquid handlers for precise reagent dispensing and reaction quenching .
- Real-Time Analytics : Implement inline FTIR or Raman spectroscopy to monitor reaction progress and trigger adjustments (e.g., pH, temperature) .
- Data Management : Leverage AI tools to compile experimental data into predictive models for future optimizations .
What strategies are effective for elucidating the compound’s mechanism of action?
Advanced Research Question
- Proteomics : Perform pull-down assays with biotinylated analogs to identify protein targets .
- Metabolomic Profiling : Use LC-MS to track metabolite changes in bacterial cultures post-treatment .
- CRISPR-Cas9 Knockout Libraries : Screen for bacterial gene knockouts that confer resistance to the compound .
How can researchers address solubility challenges in biological assays?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
